Bis(2-nitrophenyl) disulfide
Overview
Description
Bis(2-nitrophenyl) disulfide, with the chemical formula C₁₂H₈N₂O₄S₂, is a yellow crystalline solid characterized by its two nitrophenyl groups connected by a disulfide bond . This compound is known for its applications in various chemical processes, including organic synthesis and polymer chemistry .
Scientific Research Applications
Bis(2-nitrophenyl) disulfide has been studied for its antimicrobial and antitumor properties. It is also used as a crosslinking agent in polymer chemistry and as a reagent in organic synthesis . Additionally, it serves as a sensor for zinc ions in PVC membrane electrodes .
Mechanism of Action
Mode of Action
It’s known that it interacts with its targets through a process known as a metathesis reaction . This reaction involves the exchange of bonds between two reacting chemical species, which results in the creation of new compounds. In the case of Bis(2-nitrophenyl) disulfide, it undergoes mechanochemical grinding with bis(4-chlorophenyl)disulfide in the presence of a catalyst to yield a non-symmetrical heterodimer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemical species in the environment could potentially affect the metathesis reaction involved in its mode of action . Additionally, factors such as pH, temperature, and the presence of a catalyst can also influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-nitrophenyl) disulfide can be synthesized through the oxidation of 2-nitrothiophenol. The reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is purified by recrystallization from glacial acetic acid or benzene. The yellow needles obtained are then dried in an oven at 100°C until the odor of the solvent is absent .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfonyl derivatives.
Reduction: It can be reduced to 2-nitrothiophenol using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: 1,8-diazabicyclo[5.4.0]undec-7-ene for metathesis reactions.
Major Products:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: 2-nitrothiophenol.
Substitution Products: Various substituted nitrophenyl derivatives.
Comparison with Similar Compounds
- Bis(4-chlorophenyl) disulfide
- 4-Nitrophenyl disulfide
- 2-Aminophenyl disulfide
- Bis(4-methoxyphenyl) disulfide
Comparison: Bis(2-nitrophenyl) disulfide is unique due to its nitrophenyl groups, which impart distinct chemical properties and reactivity. Compared to bis(4-chlorophenyl) disulfide, it has different electronic effects due to the nitro groups, leading to variations in reactivity and applications .
Properties
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKJENHTITELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061572 | |
Record name | Disulfide, bis(2-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-00-6 | |
Record name | Bis(2-nitrophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(2-nitrophenyl) disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-nitrophenyl) disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203 | |
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Record name | Disulfide, bis(2-nitrophenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(2-nitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-nitrophenyl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bis(2-nitrophenyl) disulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V96F666S32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the conformational preferences of Bis(2-nitrophenyl) disulfide and how do they influence its interactions?
A1: this compound exhibits a specific conformational preference where the 2-nitro groups lie coplanar with the adjacent aryl ring. Furthermore, the sulfur atom furthest from the nitrated aryl ring also adopts a coplanar and transoid orientation relative to the nitro group. [] This specific conformation influences the molecule's ability to form intermolecular interactions, specifically C-H···O hydrogen bonds, which lead to the formation of one-dimensional arrays in the crystal structure. [] This understanding of conformational preferences and their impact on intermolecular interactions is crucial for predicting the compound's behavior in various chemical and biological environments.
Q2: Has the reactivity of this compound with amines been investigated?
A2: Yes, studies have explored the reactions of this compound with various amines. [, ] These reactions highlight the compound's susceptibility to nucleophilic attack at the sulfur atoms, leading to the cleavage of the disulfide bond and formation of new sulfur-containing compounds. While the specific products and mechanisms vary depending on the amine and reaction conditions, these studies provide valuable insights into the reactivity profile of this compound.
Q3: Can this compound participate in disulfide metathesis reactions, and if so, what conditions are required?
A3: Research has demonstrated that this compound can undergo disulfide metathesis, as exemplified by its reaction with bis(4-chlorophenyl) disulfide. [] Interestingly, this reaction proceeds efficiently under high-pressure conditions (above 0.2 GPa) without requiring the typical base or thiolate catalysts. [] This finding not only underscores the potential of this compound in dynamic covalent chemistry but also opens avenues for exploring catalyst-free disulfide metathesis under high-pressure environments.
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